5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity :
- A derivative of the compound, 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests potential applications in cancer research and therapy (Abdellatif et al., 2014).
Antiviral Activity :
- Compounds related to 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid showed inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). This highlights the potential for antiviral drug development (Bernardino et al., 2007).
Antibacterial Activity :
- Similar compounds were evaluated for antibacterial activities, with some showing good antibacterial properties. This suggests potential applications in developing new antibacterial agents (Maqbool et al., 2014).
Antioxidant Properties :
- Research on related pyrazolopyridine derivatives indicated promising antioxidant activities. This could have implications for the development of new antioxidant agents (Gouda, 2012).
Crystal Structure Studies :
- Studies on N(7)-benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives, including analogs of the compound , provided insights into their molecular structures, which is crucial for drug design and development (Cruz et al., 2008).
Synthesis and Computational Studies :
- Research on pyrazole derivatives, including chloropyridinyl-pyrazole carboxylic acid methyl esters, involved both synthesis and computational studies, contributing to understanding the chemical properties and potential applications of these compounds (Shen et al., 2012).
Properties
IUPAC Name |
5-chloro-3,6-dimethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-9-4-6-12(7-5-9)8-21-16-13(10(2)20-21)14(17(22)23)15(18)11(3)19-16/h4-7H,8H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJILAYPMVZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC(=C(C(=C3C(=N2)C)C(=O)O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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